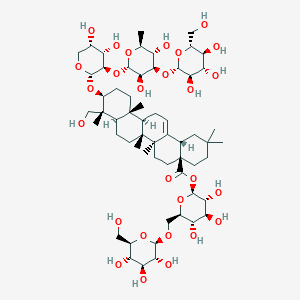![molecular formula C21H24ClN3O4 B235622 N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4-dimethoxybenzamide](/img/structure/B235622.png)
N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4-dimethoxybenzamide (also known as MLN8054) is a small molecule inhibitor that has been developed as a potential anticancer drug. It is a member of the benzamide class of compounds and has been found to be effective against a range of cancer cell lines.
Mecanismo De Acción
MLN8054 works by inhibiting the activity of the Aurora A kinase, which is involved in cell division. This kinase is frequently overexpressed in cancer cells and plays a critical role in their proliferation. MLN8054 binds to the ATP-binding site of the kinase, preventing its activity and leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
MLN8054 has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. It has also been shown to inhibit tumor growth in animal models of cancer. In addition, MLN8054 has been found to have minimal toxicity in normal cells, making it an attractive candidate for further development as an anticancer drug.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of MLN8054 is its specificity for the Aurora A kinase, which makes it a potentially effective anticancer drug. However, one of the limitations of MLN8054 is its poor solubility in water, which can make it difficult to work with in lab experiments. In addition, more research is needed to determine the optimal dosage and treatment regimen for MLN8054 in different types of cancer.
Direcciones Futuras
There are several future directions for MLN8054 research. One area of focus is the development of more potent and selective inhibitors of the Aurora A kinase. Another area of focus is the identification of biomarkers that can predict which patients are most likely to respond to treatment with MLN8054. Finally, there is a need for more preclinical and clinical studies to determine the safety and efficacy of MLN8054 in different types of cancer.
Métodos De Síntesis
MLN8054 can be synthesized using a multi-step process that involves the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-(4-acetylpiperazin-1-yl)-3-chlorophenylamine to form the desired product. The final compound is then purified using column chromatography to obtain a pure sample.
Aplicaciones Científicas De Investigación
MLN8054 has been extensively studied as a potential anticancer drug. It has been found to be effective against a range of cancer cell lines, including breast, prostate, lung, and colon cancer. It works by inhibiting the activity of the Aurora A kinase, which is involved in cell division and is frequently overexpressed in cancer cells. MLN8054 has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death.
Propiedades
Fórmula molecular |
C21H24ClN3O4 |
|---|---|
Peso molecular |
417.9 g/mol |
Nombre IUPAC |
N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C21H24ClN3O4/c1-14(26)24-9-11-25(12-10-24)20-16(22)5-4-6-17(20)23-21(27)15-7-8-18(28-2)19(13-15)29-3/h4-8,13H,9-12H2,1-3H3,(H,23,27) |
Clave InChI |
JFTIFDZNGGFJPD-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CC(=C(C=C3)OC)OC |
SMILES canónico |
CC(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CC(=C(C=C3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2,2-dimethylpropanamide](/img/structure/B235544.png)
![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]acetamide](/img/structure/B235546.png)
![3-[(2E,5Z)-2-[[4-(2-carboxyethyl)-5-[(Z)-[(3Z,4R)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-3-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B235548.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B235550.png)
![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B235556.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-methylbenzenesulfonamide](/img/structure/B235566.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,5-dimethoxybenzamide](/img/structure/B235573.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4,5-trimethoxybenzamide](/img/structure/B235578.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B235589.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4-dimethylbenzamide](/img/structure/B235597.png)